2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C11H13N5O2S2 and its molecular weight is 311.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit inhibitory activity against enzymes like urease .
Mode of Action
Based on the structural similarity to other 1,3,4-thiadiazole derivatives, it can be hypothesized that this compound may interact with its target enzyme (such as urease) and inhibit its function .
Biochemical Pathways
If we consider its potential urease inhibitory activity, it could affect the urea cycle, leading to a decrease in ammonia production .
Pharmacokinetics
Its molecular weight (31138) suggests that it could potentially be absorbed and distributed in the body .
Result of Action
If it acts as a urease inhibitor, it could potentially reduce the level of ammonia in the body, which could have therapeutic implications in conditions where ammonia levels are elevated .
Biological Activity
The compound 2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring that is known for its ability to interact with various biological targets, enhancing its pharmacological potential.
Cytotoxic Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain thiadiazole derivatives show IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cells. Specifically:
- Cytotoxicity against MCF-7 : IC50 values as low as 0.28 µg/mL have been observed.
- Cytotoxicity against A549 : IC50 values around 0.52 µg/mL were noted for other related compounds .
Table 1 summarizes the cytotoxic effects of selected thiadiazole derivatives:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | MCF-7 | 0.28 |
Compound B | A549 | 0.52 |
Compound C | HCT116 | 3.29 |
Compound D | H460 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives are well-documented. The compound has shown promising activity against both bacterial and fungal strains. Notably:
- Antibacterial Activity : Compounds with the thiadiazole moiety have demonstrated significant inhibition against E. coli and Salmonella typhi, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk .
- Antifungal Activity : Moderate antifungal activity was observed against Candida albicans and stronger effects against Penicillium species.
Table 2 provides an overview of the antimicrobial activity:
Pathogen | Activity Type | Concentration (µg/disk) | Zone of Inhibition (mm) |
---|---|---|---|
E. coli | Antibacterial | 500 | 15 |
Salmonella typhi | Antibacterial | 500 | 19 |
Candida albicans | Antifungal | 500 | Moderate |
Penicillium species | Antifungal | 500 | Strong |
The biological activity of thiadiazole derivatives is attributed to their ability to interact with various cellular targets. For example, studies suggest that these compounds may inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling and tumor metastasis. Specific interactions include binding to the catalytic zinc site of MMPs .
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Cancer Therapy : A study investigating a series of thiadiazole derivatives found that modifications at the C-5 position significantly enhanced cytotoxicity against multiple cancer cell lines.
- Antimicrobial Development : Research on substituted thiadiazoles demonstrated that specific aromatic substitutions improved antibacterial efficacy compared to standard antibiotics like gentamicin.
Properties
IUPAC Name |
2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-18-8-4-2-3-7(5-8)13-10-15-16-11(20-10)19-6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQOTBSZBFKNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.